![molecular formula C10H22ClN B1440277 4-Butylcyclohexan-1-amine hydrochloride CAS No. 1209395-89-0](/img/structure/B1440277.png)
4-Butylcyclohexan-1-amine hydrochloride
Overview
Description
4-Butylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1209395-89-0. It has a molecular weight of 191.74 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 4-Butylcyclohexan-1-amine hydrochloride is 1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H . It contains a total of 32 bonds, including 11 non-H bonds, 3 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
4-Butylcyclohexan-1-amine hydrochloride is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Scientific Research Applications
Toxicity Assessment and Environmental Impact
4-Butylcyclohexan-1-amine hydrochloride is structurally related to cyclohexane-based compounds. Studies on similar compounds, like 4-methylcyclohexanemethanol (MCHM), reveal that they generally exhibit low to moderate acute and subchronic oral toxicity. They are not strong sensitizers, indicating low allergic response potential at plausible human exposures. Furthermore, these chemicals demonstrate slight to moderate skin and eye irritation at high concentrations but are not considered mutagenic or carcinogenic. These findings suggest that structurally related 4-Butylcyclohexan-1-amine hydrochloride could also exhibit a low toxicological risk profile, especially in environmental incidents like spills Paustenbach et al., 2015.
Biomedical Research and Drug Development
The chemical structure of 4-Butylcyclohexan-1-amine hydrochloride suggests potential applications in the synthesis of pharmaceuticals. Compounds with similar structural motifs are used in the synthesis of various cyclic and heterocyclic compounds, which are crucial in drug development. For instance, arylmethylidene derivatives of 3H-furan-2-ones, which share a resemblance with the cyclic structure of 4-Butylcyclohexan-1-amine hydrochloride, are used to synthesize a wide range of pharmaceutical compounds, including amides, pyrrolones, and benzofurans Kamneva et al., 2018.
Moreover, plasma-fabricated surfaces containing amine groups, akin to the amine functionality in 4-Butylcyclohexan-1-amine hydrochloride, are extensively used for bio-interface applications. These surfaces are crucial for the immobilization of biologically active molecules, indicating the potential use of 4-Butylcyclohexan-1-amine hydrochloride in fabricating bio-interactive surfaces and materials Siow et al., 2006.
Bioavailability and Food Safety
In the food industry and safety research, understanding the bioavailability and interactions of various compounds is crucial. Studies on compounds like p-Coumaric acid, which shares structural similarities with 4-Butylcyclohexan-1-amine hydrochloride due to its aromatic nature, show that conjugation greatly enhances biological activities. These insights can be crucial for evaluating the safety and bioactive potential of 4-Butylcyclohexan-1-amine hydrochloride in food-related applications Pei et al., 2016.
Chemical Synthesis and Catalysis
4-Butylcyclohexan-1-amine hydrochloride may also play a role in chemical synthesis and catalysis. The presence of the amine group makes it a potential candidate for reactions involving amines, such as the reductive amination process. In this process, amines react with aldehydes or ketones to form new amines, a fundamental reaction in organic synthesis and drug development Irrgang & Kempe, 2020.
Safety and Hazards
properties
IUPAC Name |
4-butylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFCBPULIPGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylcyclohexan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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